Topoisomerase II|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II|A-IN-1 is a compound that targets the enzyme topoisomerase II, which plays a crucial role in DNA replication, transcription, and chromosome segregation. This enzyme is essential for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them. Topoisomerase II is found in all living organisms and is a target for chemotherapy in animals and antibacterial treatments in prokaryotes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitors, including Topoisomerase II|A-IN-1, often involves complex organic synthesis techniques. The preparation typically includes the formation of key intermediates through multi-step reactions, involving various reagents and catalysts. For instance, the synthesis might involve the use of purine analogues, quinoline derivatives, or other heterocyclic compounds .
Industrial Production Methods: Industrial production of topoisomerase II inhibitors requires stringent control of reaction conditions to ensure high yield and purity. This often involves large-scale organic synthesis in reactors, followed by purification processes such as crystallization, chromatography, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase II|A-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Topoisomerase II|A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA topology and the effects of DNA supercoiling.
Biology: Helps in understanding the role of topoisomerase II in DNA replication, transcription, and chromosome segregation.
Medicine: Serves as a potential therapeutic agent in cancer treatment by inhibiting topoisomerase II, leading to DNA damage and cell death in cancer cells
Industry: Utilized in the development of new drugs and therapeutic agents targeting topoisomerase II.
Mechanism of Action
Topoisomerase II|A-IN-1 exerts its effects by inhibiting the enzyme topoisomerase II. The compound binds to the enzyme and stabilizes the enzyme-DNA complex, preventing the rejoining of the DNA strands after they have been cut. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II .
Comparison with Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in chemotherapy.
Doxorubicin: Another topoisomerase II inhibitor with significant antitumor activity.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment
Uniqueness: Topoisomerase II|A-IN-1 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of selectivity and reduced side effects compared to other topoisomerase II inhibitors .
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C22H20N4O5/c23-8-2-1-5-15(22(29)30)26-21(28)12-6-7-14-17(10-12)31-18-11-16(27)19-13(20(18)25-14)4-3-9-24-19/h3-4,6-7,9-11,15H,1-2,5,8,23H2,(H,26,28)(H,29,30)/t15-/m0/s1 |
InChI Key |
BFARPUMLVPDJQN-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)N[C@@H](CCCCN)C(=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NC(CCCCN)C(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.